molecular formula C20H34O4 B13373132 3,4a,8,8-tetramethyl-4-(3,4,5-trihydroxy-3-methylpentyl)-4a,5,6,7,8,8a-hexahydro-1(4H)-naphthalenone

3,4a,8,8-tetramethyl-4-(3,4,5-trihydroxy-3-methylpentyl)-4a,5,6,7,8,8a-hexahydro-1(4H)-naphthalenone

Cat. No.: B13373132
M. Wt: 338.5 g/mol
InChI Key: SVSBMWDRQDUELL-COHCEIQHSA-N
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Description

3,4a,8,8-tetramethyl-4-(3,4,5-trihydroxy-3-methylpentyl)-4a,5,6,7,8,8a-hexahydro-1(4H)-naphthalenone is a complex organic compound with a unique structure. It belongs to the class of naphthalenones, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4a,8,8-tetramethyl-4-(3,4,5-trihydroxy-3-methylpentyl)-4a,5,6,7,8,8a-hexahydro-1(4H)-naphthalenone involves multiple steps, starting from simpler organic molecules. The process typically includes:

    Formation of the naphthalenone core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the side chain: The 3,4,5-trihydroxy-3-methylpentyl side chain is introduced through a series of substitution and addition reactions.

    Functional group modifications:

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4a,8,8-tetramethyl-4-(3,4,5-trihydroxy-3-methylpentyl)-4a,5,6,7,8,8a-hexahydro-1(4H)-naphthalenone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group in the naphthalenone core can be reduced to form alcohols.

    Substitution: The methyl and hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

3,4a,8,8-tetramethyl-4-(3,4,5-trihydroxy-3-methylpentyl)-4a,5,6,7,8,8a-hexahydro-1(4H)-naphthalenone has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4a,8,8-tetramethyl-4-(3,4,5-trihydroxy-3-methylpentyl)-4a,5,6,7,8,8a-hexahydro-1(4H)-naphthalenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating receptors: Interacting with cell surface or intracellular receptors to influence cellular signaling.

    Altering gene expression: Affecting the transcription and translation of specific genes.

Comparison with Similar Compounds

Similar Compounds

  • 3,4a,8,8-tetramethyl-4-(3,4-dihydroxy-3-methylpentyl)-4a,5,6,7,8,8a-hexahydro-1(4H)-naphthalenone
  • 3,4a,8,8-tetramethyl-4-(3,4,5-trihydroxy-2-methylpentyl)-4a,5,6,7,8,8a-hexahydro-1(4H)-naphthalenone

Uniqueness

The unique structure of 3,4a,8,8-tetramethyl-4-(3,4,5-trihydroxy-3-methylpentyl)-4a,5,6,7,8,8a-hexahydro-1(4H)-naphthalenone, particularly the presence of multiple hydroxyl groups and the specific arrangement of methyl groups, distinguishes it from similar compounds. This uniqueness may contribute to its distinct biological activities and applications.

Properties

Molecular Formula

C20H34O4

Molecular Weight

338.5 g/mol

IUPAC Name

(4S,4aR)-3,4a,8,8-tetramethyl-4-[(3S)-3,4,5-trihydroxy-3-methylpentyl]-5,6,7,8a-tetrahydro-4H-naphthalen-1-one

InChI

InChI=1S/C20H34O4/c1-13-11-15(22)17-18(2,3)8-6-9-19(17,4)14(13)7-10-20(5,24)16(23)12-21/h11,14,16-17,21,23-24H,6-10,12H2,1-5H3/t14-,16?,17?,19+,20-/m0/s1

InChI Key

SVSBMWDRQDUELL-COHCEIQHSA-N

Isomeric SMILES

CC1=CC(=O)C2[C@@]([C@H]1CC[C@@](C)(C(CO)O)O)(CCCC2(C)C)C

Canonical SMILES

CC1=CC(=O)C2C(CCCC2(C1CCC(C)(C(CO)O)O)C)(C)C

Origin of Product

United States

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